4-METHOXY-3-[(4-METHOXYANILINO)SULFONYL]-N~1~-PHENYLBENZAMIDE
CAS No.:
Cat. No.: VC8478683
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O5S |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide |
| Standard InChI | InChI=1S/C21H20N2O5S/c1-27-18-11-9-17(10-12-18)23-29(25,26)20-14-15(8-13-19(20)28-2)21(24)22-16-6-4-3-5-7-16/h3-14,23H,1-2H3,(H,22,24) |
| Standard InChI Key | VMVAODVUNFOTPR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC |
| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC |
Introduction
Synthesis
Compounds with similar structures are often synthesized through reactions involving sulfonamides and benzamides. A typical synthesis might involve:
-
Sulfonamide Formation: Reaction of a sulfonyl chloride with an amine.
-
Benzamide Formation: Reaction of a carboxylic acid or its derivative with an amine.
Applications
-
Pharmaceuticals: Sulfonamides and benzamides are used in various drugs due to their biological activities, such as antimicrobial properties.
-
Chemical Research: These compounds are studied for their potential in drug development and as intermediates in organic synthesis.
Research Findings
While specific research findings on 4-Methoxy-3-[(4-Methoxyanilino)sulfonyl]-N~1~-phenylbenzamide are not available, compounds with similar structures have been studied for their:
-
Biological Activity: Potential as enzyme inhibitors or antimicrobial agents.
-
Chemical Stability: How structural modifications affect their stability and reactivity.
Data Tables
Given the lack of specific data on this compound, a general table for similar compounds might look like this:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Example Benzamide | C8H7NO2 | 135.15 | Antimicrobial |
| Example Sulfonamide | C6H6N2O2S | 172.19 | Antibacterial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume